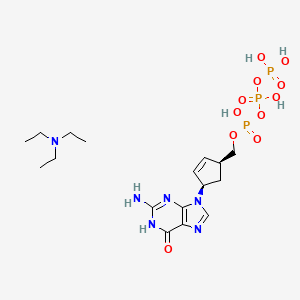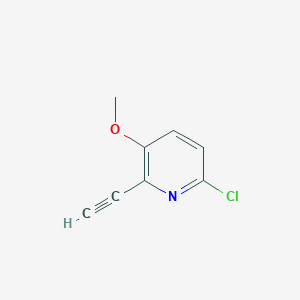
6-Chloro-2-ethynyl-3-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-ethynyl-3-methoxypyridine is an organic compound with the molecular formula C8H6ClNO It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-ethynyl-3-methoxypyridine typically involves the reaction of 6-chloro-3-pyridinol with ethynyl magnesium bromide in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-ethynyl-3-methoxypyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: 6-Chloro-2-ethyl-3-methoxypyridine.
Substitution: 6-Amino-2-ethynyl-3-methoxypyridine or 6-Thio-2-ethynyl-3-methoxypyridine.
Applications De Recherche Scientifique
6-Chloro-2-ethynyl-3-methoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-ethynyl-3-methoxypyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the chlorine atom can form halogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-6-methoxypyridine
- 6-Chloro-2-methylpyridine
- 2-Chloro-6-ethynylpyridine
Comparison
6-Chloro-2-ethynyl-3-methoxypyridine is unique due to the presence of both an ethynyl group and a methoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the ethynyl group can undergo click chemistry reactions, which are not possible with the methyl group in 6-Chloro-2-methylpyridine.
Propriétés
Formule moléculaire |
C8H6ClNO |
|---|---|
Poids moléculaire |
167.59 g/mol |
Nom IUPAC |
6-chloro-2-ethynyl-3-methoxypyridine |
InChI |
InChI=1S/C8H6ClNO/c1-3-6-7(11-2)4-5-8(9)10-6/h1,4-5H,2H3 |
Clé InChI |
XEOZBPUBUZPDCT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=C(C=C1)Cl)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


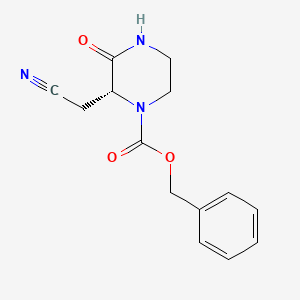

![Tert-butyl 1-benzyl-6-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13852582.png)
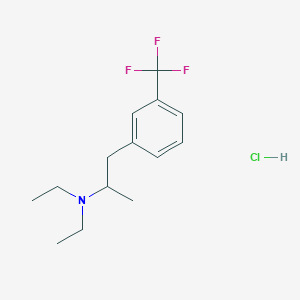
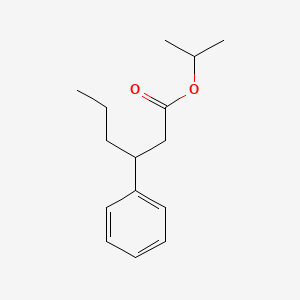
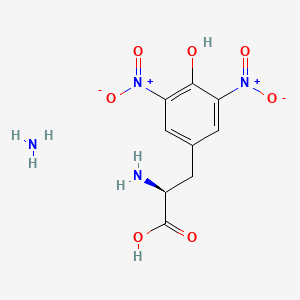

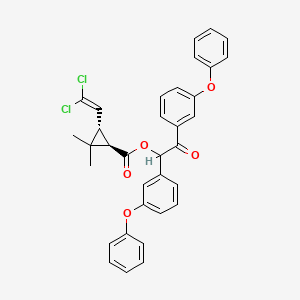
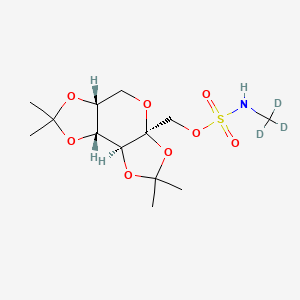
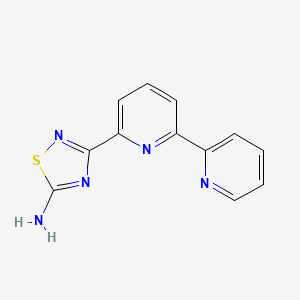
![1-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol](/img/structure/B13852627.png)

